

Introduction: The Strategic Importance of (R)-2-Thienylglycine in Modern Chemistry

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Compound of Interest

Compound Name: (R)-2-Thienylglycine

Cat. No.: B1630571

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(R)-2-Thienylglycine is a non-proteinogenic α -amino acid that has garnered significant interest within the scientific community, particularly among researchers in drug discovery and peptide synthesis. Its structure, which incorporates a thiophene ring as a bioisostere of the phenyl group found in phenylglycine, imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutics and advanced materials.^{[1][2]} This guide provides a comprehensive overview of **(R)-2-Thienylglycine**, consolidating its fundamental properties, synthesis strategies, analytical methodologies, and applications for professionals in the field. As a chiral building block, it offers a scaffold for creating molecules with specific stereochemistry, a critical aspect in designing compounds with high efficacy and target selectivity.^[3]

Core Properties and Identification

A foundational aspect of working with any chemical entity is the accurate identification and understanding of its basic properties. **(R)-2-Thienylglycine** is a white to off-white powder, and its key identifiers and properties are summarized in the table below.^[1]

Property	Value	Source
CAS Number	65058-23-3	[1] [4]
Molecular Formula	C ₆ H ₇ NO ₂ S	[1] [4]
Molecular Weight	157.19 g/mol	[1] [4]
Appearance	White to off-white powder	[1]
Purity	≥ 98% (typically)	[1]
Storage Conditions	0-8 °C	[1]
Synonyms	L-2-(2-Thienyl)glycine, (2R)-2-Amino-2-(thiophen-2-yl)acetic acid	[1] [4]

Spectroscopic Characterization: A Note on Data Availability

For a researcher, definitive spectroscopic data is paramount for structure verification and quality control. However, detailed, publicly archived experimental spectra for **(R)-2-Thienylglycine** are not readily available. In practice, characterization would rely on a combination of techniques, with expected spectral regions informed by the analysis of analogous structures.

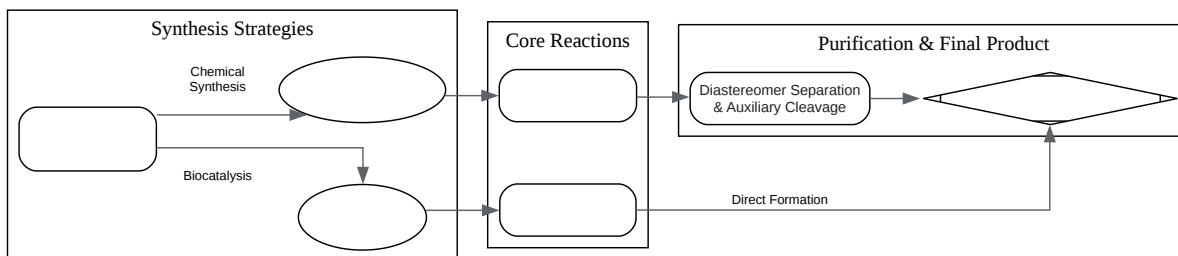
- ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the three protons on the thiophene ring, a singlet for the α -proton, and broad signals for the amine and carboxylic acid protons which may exchange with a deuterated solvent.[\[5\]](#)
- ¹³C NMR: The carbon NMR spectrum would display six distinct signals: four for the thiophene ring carbons (two quaternary and two methine), one for the α -carbon, and one for the carboxyl carbon. The carboxyl carbon would appear most downfield, typically in the 170-185 ppm range.[\[6\]](#)[\[7\]](#)
- Mass Spectrometry (MS): The mass spectrum would be expected to show a prominent molecular ion peak $[M+H]^+$ at m/z 158. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the thiophene ring.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorptions for the amine N-H bonds (around $3300\text{-}3500\text{ cm}^{-1}$), the carboxylic acid O-H bond (a broad peak from $2500\text{-}3300\text{ cm}^{-1}$), and the C=O of the carboxylic acid (a strong peak around $1700\text{-}1730\text{ cm}^{-1}$).^{[11][12][13][14]}

Synthesis of (R)-2-Thienylglycine: Strategies for Enantiocontrol

The enantioselective synthesis of α -amino acids is a cornerstone of modern organic chemistry. While a specific, detailed industrial synthesis protocol for **(R)-2-Thienylglycine** is proprietary, the general approaches to its synthesis can be inferred from established methodologies for creating chiral amino acids. These methods often rely on either enzymatic catalysis or the use of chiral auxiliaries.

Conceptual Workflow: Asymmetric Synthesis



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Caption: General workflows for the asymmetric synthesis of **(R)-2-Thienylglycine**.

Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)

The Strecker synthesis is a classic method for producing α -amino acids. To achieve enantioselectivity, a chiral auxiliary, such as (R)-phenylglycine amide, can be employed. This

process involves the formation of diastereomeric α -amino nitriles, one of which can be selectively crystallized due to differences in solubility—a technique known as a crystallization-induced asymmetric transformation.[15]

Step 1: Imine Formation

- 2-Thiophenecarboxaldehyde is condensed with a chiral amine auxiliary (e.g., (R)-phenylglycine amide) to form a chiral imine.

Step 2: Strecker Reaction

- The chiral imine is reacted with a cyanide source (e.g., trimethylsilyl cyanide) to form a mixture of diastereomeric α -amino nitriles.

Step 3: Crystallization-Induced Asymmetric Transformation

- The reaction mixture is equilibrated, allowing the less soluble diastereomer to crystallize out, thus shifting the equilibrium and enriching one diastereomer. The solid is isolated by filtration.

Step 4: Hydrolysis and Auxiliary Removal

- The purified α -amino nitrile diastereomer is hydrolyzed under acidic conditions. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered.

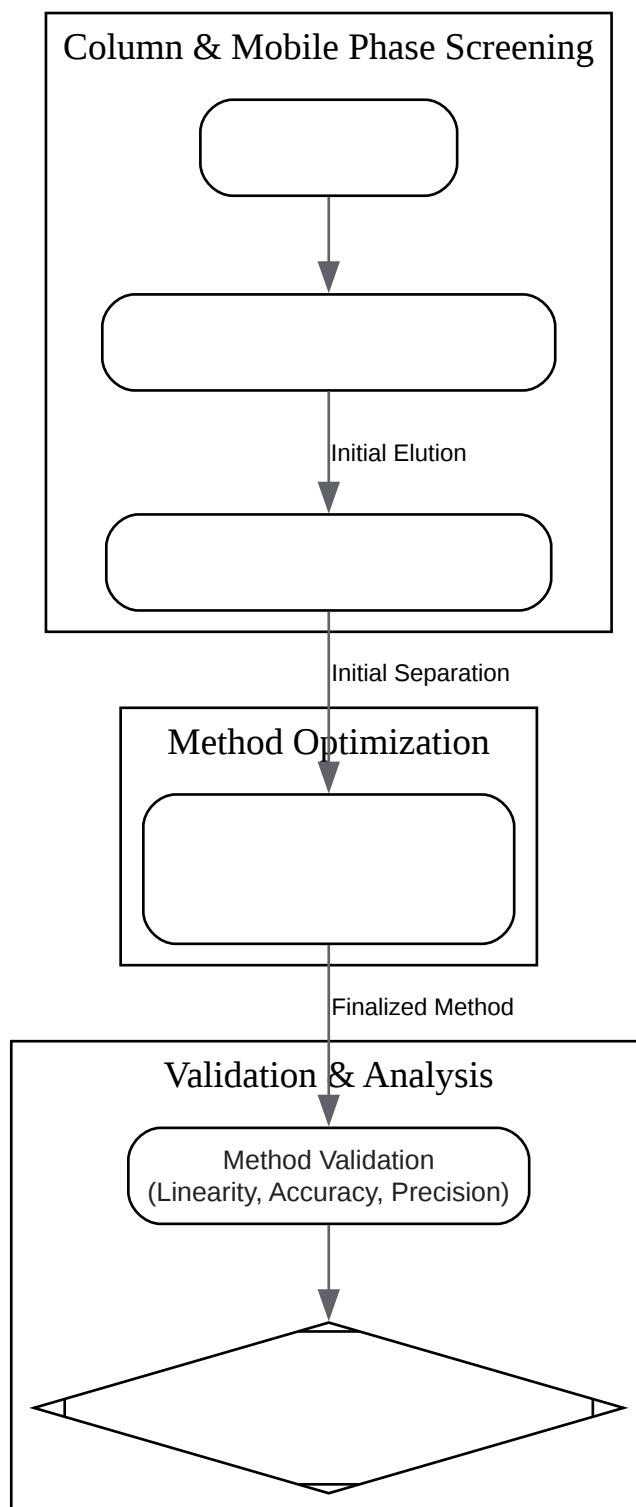
Step 5: Final Purification

- The resulting **(R)-2-Thienylglycine** is isolated and purified, typically through recrystallization or chromatography.

Analytical Chemistry: Ensuring Enantiomeric Purity

For any application involving a chiral compound, particularly in the pharmaceutical industry, the determination of enantiomeric purity (or enantiomeric excess, e.e.) is critical. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC).[16][17][18]

Chiral HPLC Method Development Workflow



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Caption: A logical workflow for developing a chiral HPLC method.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination (Conceptual)

While a specific validated method for **(R)-2-ThienylGlycine** is not publicly documented, a typical approach would be as follows:

1. Column Selection:

- A polysaccharide-based chiral stationary phase (CSP), such as one coated with a derivative of amylose or cellulose, is often a good starting point for the separation of amino acid enantiomers.[\[17\]](#)[\[19\]](#)

2. Mobile Phase Preparation:

- For a normal-phase separation, a mixture of a non-polar solvent like n-hexane with an alcohol modifier such as isopropanol or ethanol is commonly used.[\[17\]](#)
- Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes or diethylamine for basic analytes) are often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution.

3. Chromatographic Conditions:

- Flow Rate: Typically set between 0.5 and 1.5 mL/min.
- Temperature: Column temperature is controlled, often at 25 °C, as temperature can significantly impact chiral recognition.[\[19\]](#)
- Detection: UV detection at a wavelength where the thiophene ring absorbs, likely around 230-240 nm.

4. Data Analysis:

- The enantiomeric excess is calculated from the peak areas of the two enantiomers (R and S) using the formula: $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$.

Applications in Research and Development

(R)-2-Thienylglycine is a valuable building block primarily due to the properties conferred by the thiophene ring and its defined stereochemistry.

- Peptide Synthesis: It is frequently used in solid-phase peptide synthesis (SPPS) to create peptides with modified structures.[20] The thiophene side chain can introduce conformational constraints, enhance metabolic stability, or modulate binding affinity to biological targets compared to its natural counterparts. For use in SPPS, it is typically protected with Fmoc or Boc groups.[3][20]
- Pharmaceutical Development: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] Its ability to act as a neurotransmitter modulator makes it a scaffold of interest for drugs targeting neurological disorders, including pain and mood disorders.[1]
- Agrochemicals: There is emerging interest in its use for developing novel, environmentally friendly pesticides.[1]

Safety and Handling

Based on the Safety Data Sheet for the related compound N-Fmoc-D-2-(2-thienyl)glycine, **(R)-2-Thienylglycine** is not classified as a hazardous substance under OSHA regulations.[20] However, as with any chemical, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

(R)-2-Thienylglycine stands as a specialized yet highly valuable chiral building block for chemists and drug development professionals. Its unique combination of a thiophene heterocycle and a defined stereocenter provides a powerful tool for modulating the properties of peptides and small molecule therapeutics. While detailed public data on its synthesis and spectroscopic characterization is limited, the principles for its creation and analysis are well-established within the field of asymmetric synthesis and chiral chromatography. Its continued application in research underscores its potential to contribute to the development of next-generation pharmaceuticals and other advanced chemical products.

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